Triphenylsilanethiol serves as a crucial building block in organic synthesis due to its reactivity and the presence of the thiol group. Researchers utilize it for:
Triphenylsilanethiol demonstrates potential as a catalyst or catalyst precursor in various reactions. Its ability to interact with metal surfaces and participate in electron transfer processes makes it a promising candidate for:
The unique properties of triphenylsilanethiol, including its self-assembly behavior and ability to form covalent bonds with various surfaces, make it attractive for material science applications, such as:
Triphenylsilanethiol holds potential applications in drug discovery and development due to its ability to:
Triphenylsilanethiol is an organosilicon compound with the chemical formula C₁₈H₁₆SSi. It appears as a white crystalline solid and is characterized by the presence of a thiol (-SH) functional group attached to a silicon atom that is further bonded to three phenyl groups. This unique structure imparts specific reactivity and properties, making it valuable in various chemical applications.
Several methods exist for synthesizing triphenylsilanethiol:
Triphenylsilanethiol finds applications in various fields:
Interaction studies involving triphenylsilanethiol primarily focus on its role in catalyzing reactions and its interactions with other reagents. Research indicates that it can enhance the efficiency of radical chain reactions when paired with thiols, demonstrating its capacity to facilitate hydrogen transfer processes effectively .
Triphenylsilanethiol shares similarities with several other organosilicon compounds, particularly those containing thiols or silane functionalities. Here are some comparable compounds:
Compound | Structure | Unique Features |
---|---|---|
Triphenylsilane | C₁₈H₁₅Si | Lacks the thiol group; primarily used as a reducing agent. |
Trimethylsilane | C₆H₁₈Si | Contains methyl groups instead of phenyl; more volatile. |
Phenyltriethoxysilane | C₁₂H₁₅O₃Si | Contains ethoxy groups; used in surface modification. |
Thiophenol | C₆H₅SH | Simple aromatic thiol; lacks silicon component. |
Triphenylsilanethiol's unique combination of a silicon atom bonded to three phenyl groups along with a thiol functional group sets it apart from these similar compounds, allowing for specific reactivity patterns not found in others.
The classical synthesis of triphenylsilanethiol involves the reaction of triphenylsilane (Ph₃SiH) with elemental sulfur or hydrogen sulfide (H₂S). This method proceeds via a radical mechanism, where the silicon-hydride bond reacts with sulfur to form the thiol derivative. For example:
$$ \text{Ph}3\text{SiH} + \text{S}8 \rightarrow \text{Ph}_3\text{SiSH} + \text{by-products} $$
This reaction typically requires heating under inert conditions to prevent oxidation.
An alternative traditional approach employs the reaction of triphenylchlorosilane (Ph₃SiCl) with sodium hydrosulfide (NaSH) in anhydrous solvents like tetrahydrofuran (THF):
$$ \text{Ph}3\text{SiCl} + \text{NaSH} \rightarrow \text{Ph}3\text{SiSH} + \text{NaCl} $$
This method yields triphenylsilanethiol in moderate to high purity (70–90%) but requires careful handling of moisture-sensitive reagents.
Industrial-scale production of triphenylsilanethiol prioritizes cost-effectiveness and scalability. One patented method involves the continuous flow reaction of triphenylsilane with hydrogen sulfide gas in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This process minimizes side reactions and enhances yield (up to 85%) by maintaining precise temperature control (80–100°C) and pressure (1–2 atm).
Another industrial approach leverages the reaction of triphenylsilane with thiourea (SC(NH₂)₂) in acidic media:
$$ \text{Ph}3\text{SiH} + \text{SC(NH}2\text{)}2 + \text{HCl} \rightarrow \text{Ph}3\text{SiSH} + \text{NH}4\text{Cl} + \text{NH}3 $$
This method is favored for its simplicity and the availability of thiourea as a low-cost reagent.
Property | Value | Source |
---|---|---|
Molecular Weight | 292.5 g/mol | |
Density | 1.12 g/cm³ | |
Melting Point | 101–104°C | |
Boiling Point | 385.7°C at 760 mmHg | |
Flash Point | 187.1°C | |
Solubility | Organic solvents (e.g., THF, CH₂Cl₂) |
Recent advancements have introduced innovative methods for synthesizing triphenylsilanethiol:
Radical-Mediated Thiolation:
Gareau et al. demonstrated that photochemical or thermal initiation of triphenylsilanethiol generates a thiyl radical (Ph₃SiS- ), which adds to alkenes regioselectively. Subsequent deprotection with trifluoroacetic acid (TFA) yields primary thiols. For example:
$$ \text{Ph}3\text{SiSH} \xrightarrow{\text{UV}} \text{Ph}3\text{SiS- } \xrightarrow{\text{CH}2=\text{CHR}} \text{Ph}3\text{SiS-CH}_2\text{CHR- } \rightarrow \text{RSH} $$
This method achieves yields of 45–99% and is particularly useful for synthesizing functionalized thiols.
Mitsunobu Reaction:
The Mitsunobu reaction has been adapted to introduce thiol groups using triphenylsilanethiol as a thiol donor. For instance, alcohols can be converted to thiols via:
$$ \text{R-OH} + \text{Ph}3\text{SiSH} \xrightarrow{\text{DIAD, PPh}3} \text{R-SH} + \text{Ph}_3\text{SiOH} $$
This method is stereospecific and avoids harsh conditions, making it suitable for sensitive substrates.
Electrophilic Substitution:
Triphenylsilanethiol reacts with epoxides in triethylamine-methanol to form β-hydroxymercaptans. The reaction proceeds via nucleophilic ring-opening at the less hindered carbon:
$$ \text{Epoxide} + \text{Ph}3\text{SiSH} \rightarrow \text{Ph}3\text{SiS-CH}2\text{CH(OH)R} \xrightarrow{\text{HF}} \text{HS-CH}2\text{CH(OH)R} $$This method yields β-hydroxymercaptans in >95% purity after deprotection.
Triphenylsilanethiol serves as a critical mediator in radical-chain reactions, particularly in reductive alkylation and hydrofunctionalization processes. In the presence of initiators such as di-tert-butyl hyponitrite, it facilitates hydrogen atom abstraction from silanes, generating silyl radicals that propagate chain reactions. For example, in the reductive alkylation of electron-rich alkenes, triphenylsilanethiol accelerates the transfer of hydrogen atoms from triphenylsilane to carbon-centered radicals formed during alkene activation [3]. This polarity-reversal catalysis replaces slow direct hydrogen abstraction with a rapid cycle of thiyl radical-mediated HAT, significantly improving reaction efficiency [3] [7].
The radical-chain mechanism involves three key steps:
This mechanism is particularly effective in reactions involving prochiral alkenes, where enantiomeric excesses up to 72% have been achieved using chiral thiol catalysts [3].
Triphenylsilanethiol participates in nucleophilic substitution reactions, leveraging its thiol group as a soft nucleophile. A prominent application is the silylthioesterification of carboxylic acids, where the thiol group attacks electrophilic carbonyl carbons to form silylthioesters [2]. This activation strategy is pivotal in peptide synthesis and polymer chemistry, enabling controlled carboxyl group functionalization.
In epoxide ring-opening reactions, triphenylsilanethiol acts as a nucleophile, attacking the less substituted carbon of the epoxide to form β-hydroxymercaptans or β-dihydroxysulfides [1] [2]. The reaction proceeds via an SN2 mechanism, with the thiolate anion (Ph₃SiS⁻) displacing the oxirane oxygen under mild acidic conditions. Steric hindrance from the three phenyl groups directs regioselectivity toward less hindered epoxide carbons [1].
Triphenylsilanethiol excels as a HAT catalyst due to its moderate bond dissociation energy (BDE) of the S–H bond (~85 kcal/mol), which balances reactivity and stability. In photoredox reactions, it mediates reversible HAT steps, enabling isomerization and functionalization processes. For instance, cis-1,2-diols isomerize to trans-diequatorial-1,2-diols under blue light irradiation via a HAT mechanism [7]. The thiol abstracts a hydrogen atom from the diol, generating a diol radical that undergoes conformational rearrangement before HAT from the silane regenerates the catalyst [7].
Key features of HAT mediation include:
Triphenylsilanethiol participates in redox cycles, particularly in photoredox systems. Under visible light, it facilitates single-electron transfer (SET) processes, reducing photocatalysts like Ir(ppy)₃ and oxidizing substrates such as 1,4-dicyanobenzene [4] [7]. In silyl-oximation reactions, tert-butyl nitrite undergoes homolytic O–NO bond cleavage to generate NO radicals, which couple with silyl radical adducts of activated alkenes [5]. The thiol stabilizes reactive intermediates, preventing over-oxidation and ensuring selective product formation [5].
In reductive environments, triphenylsilanethiol synergizes with silanes to reduce carbonyl groups and nitro compounds. For example, it enables the reduction of aldehydes to alcohols via sequential HAT and radical recombination steps [3].
Reaction Type | Substrates | Conditions | Yield (%) | Reference |
---|---|---|---|---|
Reductive alkylation | Alkenes, organic halides | Benzene, 60–80°C, TBHN initiator | 60–80 | [3] |
Epoxide ring-opening | Epoxides | Mild acid, 25°C | 70–90 | [1] [2] |
cis-to-trans diol isomerization | cis-1,2-diols | Blue light, photoredox catalyst | 50–85 | [7] |
Silyl-oximation | Activated alkenes | Visible light, t-BuONO | 55–75 | [5] |
Triphenylsilanethiol represents a significant advancement in organosilicon chemistry, serving as a versatile catalyst in diverse synthetic transformations. This comprehensive analysis explores the compound's catalytic applications across four major domains: cross-coupling reactions, hydrogen atom transfer catalysis, stereochemical isomerization control, and epoxide ring-opening reactions. The unique properties of triphenylsilanethiol, including its moderate acidity (pKa ≈ 8.54) and structural characteristics, enable exceptional reactivity patterns that have revolutionized synthetic methodology development.
Triphenylsilanethiol demonstrates exceptional utility in palladium-catalyzed cross-coupling reactions, particularly within the context of silicon-based coupling methodologies. The compound's effectiveness stems from its ability to participate in transmetalation processes that are fundamental to modern cross-coupling chemistry. The Hiyama coupling reaction, pioneered by Tamejiro Hiyama and Yasuo Hatanaka, established organosilicon compounds as viable alternatives to traditional organometallic reagents.
The mechanistic foundation for these reactions involves the formation of pentacoordinate silicate species through fluoride activation. When triphenylsilanethiol is treated with fluoride sources such as tetrabutylammonium fluoride (TBAF) or tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF), the resulting activated complex exhibits enhanced reactivity toward palladium centers. This activation overcomes the inherent low reactivity of organosilicon compounds, which traditionally suffered from weak carbon-silicon bond polarization.
The reaction mechanism proceeds through three fundamental steps: oxidative addition of the palladium catalyst to the organic halide, transmetalation from the activated silanol species to palladium, and reductive elimination to form the desired carbon-carbon bond while regenerating the palladium catalyst. The transmetalation step represents the rate-determining process, where the activated silanethiol species transfers its organic group to the palladium center.
Triphenylsilanethiol serves as an effective reagent in palladium-catalyzed cross-coupling reactions, particularly in Stille coupling and Sonogashira coupling variants. These reactions benefit from the compound's stability and functional group tolerance compared to traditional organometallic reagents. The Stille coupling utilizes triphenylsilanethiol as a coupling partner with organic halides in the presence of palladium catalysts, producing biaryls and other coupled products with high efficiency.
In Sonogashira coupling applications, triphenylsilanethiol demonstrates compatibility with terminal alkynes, enabling the formation of complex molecular architectures. The reaction conditions typically involve palladium catalysts in combination with copper co-catalysts, though recent developments have enabled copper-free protocols. The absence of toxic tin reagents, commonly used in traditional Stille couplings, represents a significant environmental advantage of the silanethiol approach.
Recent investigations have demonstrated that triphenylsilanethiol exhibits superior performance in cross-coupling reactions involving sterically hindered substrates. The compound's ability to form stable intermediates under mild conditions enables successful coupling of challenging substrates that fail with other organometallic reagents. This enhanced reactivity profile has proven particularly valuable in late-stage functionalization of complex natural products and pharmaceutical intermediates.
While fluoride activation remains the predominant method for enhancing silanethiol reactivity, recent developments have explored fluoride-free activation strategies. These approaches utilize alternative activation modes, including basic conditions and Lewis acid catalysis, to promote transmetalation without requiring fluoride sources. The development of fluoride-free protocols addresses environmental concerns associated with fluoride waste and expands the scope of compatible reaction conditions.
Base-promoted cross-coupling reactions utilizing triphenylsilanethiol have demonstrated particular effectiveness with silanols and related compounds. The formation of palladium-silanolate complexes through direct coordination eliminates the need for pentacoordinate silicate intermediates, challenging traditional mechanistic paradigms. These studies have revealed that neutral palladium-silanolate species can undergo transmetalation effectively, providing new insights into the fundamental mechanisms of silicon-based cross-coupling.
The development of water-compatible cross-coupling protocols represents another significant advancement in fluoride-free activation. These methodologies enable cross-coupling reactions to proceed in aqueous or mixed aqueous-organic solvent systems, expanding the applicability to water-soluble substrates and environmentally benign reaction conditions. The compatibility with aqueous conditions has proven particularly valuable for applications in medicinal chemistry and biochemical synthesis.
Triphenylsilanethiol exhibits remarkable catalytic activity in photocatalytic hydrogen atom transfer (HAT) reactions, representing a paradigm shift in radical-mediated organic synthesis. The compound's moderate acidity (pKa ≈ 8.54) positions it as an optimal HAT catalyst, capable of generating thiyl radicals under mild photochemical conditions. The photocatalytic HAT mechanism involves the initial generation of thiyl radicals through single-electron oxidation by photoexcited catalysts, followed by hydrogen atom abstraction from target substrates.
The mechanistic pathway begins with the excitation of a photoredox catalyst, typically iridium or ruthenium complexes, which undergoes single-electron transfer with triphenylsilanethiol to generate a thiyl radical species. The thiyl radical demonstrates excellent selectivity for abstracting hydrogen atoms from specific carbon-hydrogen bonds, particularly those adjacent to electron-withdrawing groups or heteroatoms. This selectivity arises from the bond dissociation energy (BDE) matching between the thiyl radical and target C-H bonds, with alkyl thiols exhibiting BDE values of approximately 87 kcal/mol.
The reversible nature of the HAT process enables thermodynamic control over product distribution, allowing for selective formation of thermodynamically favored isomers. This reversibility distinguishes silanethiol-catalyzed HAT from irreversible radical processes, providing enhanced control over reaction outcomes. The ability to achieve thermodynamic control has proven particularly valuable in stereochemical editing applications, where less stable isomers can be selectively accessed through carefully controlled reaction conditions.
The application of triphenylsilanethiol in site-selective C-H functionalization represents a significant advancement in synthetic methodology. The compound's HAT properties enable selective activation of specific C-H bonds within complex molecular frameworks, providing access to functionalized products that would be difficult to obtain through traditional approaches. The site-selectivity arises from the precise matching of BDE values between the thiyl radical and target C-H bonds, enabling discrimination between different types of C-H bonds within the same molecule.
Benzylic C-H bonds represent particularly favorable targets for silanethiol-catalyzed HAT, owing to their relatively weak bond dissociation energies and the stability of the resulting benzylic radicals. The selective activation of benzylic positions has enabled the development of efficient arylation protocols, where benzylic C-H bonds are converted to C-C bonds through subsequent radical coupling reactions. These methodologies have found extensive application in the synthesis of complex aromatic compounds and natural product derivatives.
The functional group tolerance of triphenylsilanethiol-catalyzed HAT reactions exceeds that of many traditional radical processes. The mild reaction conditions and the absence of strongly oxidizing or reducing reagents enable compatibility with sensitive functional groups, including esters, amides, and heterocycles. This broad functional group tolerance has proven particularly valuable in late-stage functionalization applications, where the preservation of existing functionality is paramount.
The kinetics of triphenylsilanethiol-catalyzed HAT reactions follow typical radical chain mechanisms, involving initiation, propagation, and termination steps. The initiation step involves the photochemical generation of thiyl radicals, typically through single-electron oxidation by photoexcited catalysts. The propagation steps involve hydrogen atom abstraction from substrates followed by radical coupling or trapping reactions to form products.
Kinetic studies have revealed that the rate of HAT depends strongly on the BDE of the target C-H bond and the concentration of the silanethiol catalyst. The reaction exhibits first-order kinetics with respect to both substrate and catalyst concentrations under typical conditions, indicating that the HAT step is rate-determining. The activation energy for HAT is relatively low, typically in the range of 10-15 kcal/mol, enabling reactions to proceed efficiently at ambient temperatures.
The quantum efficiency of photocatalytic HAT reactions using triphenylsilanethiol has been determined to be quite high, with quantum yields often exceeding 0.5 under optimized conditions. This high quantum efficiency indicates that the photochemical energy is efficiently converted to chemical reactivity, making the process suitable for preparative applications. The high quantum yield also suggests that chain propagation is efficient, with minimal unproductive termination pathways.
Triphenylsilanethiol demonstrates exceptional capability in enabling thermodynamic control over stereochemical outcomes in organic synthesis. The compound's role in stereochemical isomerization processes represents a fundamental shift from traditional kinetic control to thermodynamic control, allowing for the selective formation of thermodynamically favored stereoisomers. This capability has proven particularly valuable in the isomerization of vicinal diols, where the thermodynamically favored trans-diequatorial configuration can be selectively accessed.
The mechanism of thermodynamic control involves the reversible generation of radical intermediates through HAT processes. The thiyl radical generated from triphenylsilanethiol abstracts hydrogen atoms from stereocenters, generating carbon-centered radicals that can undergo rapid equilibration between different stereochemical configurations. The reversible nature of the HAT process enables the system to reach thermodynamic equilibrium, favoring the formation of the most stable stereoisomer.
The effectiveness of thermodynamic control depends on the relative stability differences between stereoisomers and the rate of radical equilibration. For vicinal diols, the trans-diequatorial configuration is typically thermodynamically favored due to reduced steric interactions and favorable hydrogen bonding patterns. The ability to access these thermodynamically favored products selectively has enabled the development of efficient stereochemical editing protocols for complex natural products and synthetic intermediates.
The development of photocatalytic isomerization protocols utilizing triphenylsilanethiol has revolutionized approaches to stereochemical control in organic synthesis. These protocols combine the mild activation conditions of photocatalysis with the selectivity advantages of HAT catalysis, enabling stereochemical editing under exceptionally mild conditions. The photocatalytic approach eliminates the need for harsh reaction conditions traditionally required for stereochemical isomerization.
The photocatalytic isomerization mechanism involves the initial photoexcitation of a suitable photocatalyst, followed by single-electron transfer to generate thiyl radicals from triphenylsilanethiol. The thiyl radicals then abstract hydrogen atoms from stereocenters, generating carbon-centered radicals that can undergo rapid stereochemical equilibration. The subsequent hydrogen atom transfer from another molecule of silanethiol regenerates the product and propagates the catalytic cycle.
The scope of photocatalytic isomerization has been demonstrated across a wide range of substrate classes, including cyclic diols, acyclic vicinal diols, and complex polyol systems. The methodology has proven particularly effective for challenging stereochemical editing problems, such as the conversion of kinetically favored cis-diols to thermodynamically favored trans-diols. The broad substrate scope and mild reaction conditions make this approach highly attractive for synthetic applications.
The reversible nature of radical pathways in triphenylsilanethiol-catalyzed isomerization represents a key mechanistic feature that enables thermodynamic control. Unlike traditional radical processes that proceed through irreversible pathways, the HAT mechanism allows for reversible radical formation and quenching, enabling the system to reach thermodynamic equilibrium. This reversibility is crucial for achieving high selectivity in stereochemical editing applications.
The reversible radical pathway involves the equilibrium between the substrate, thiyl radical, and the corresponding carbon-centered radical. The position of this equilibrium depends on the relative stability of the radical species and the BDE of the C-H bonds involved. For stereocenters adjacent to electron-withdrawing groups or heteroatoms, the equilibrium typically favors radical formation, enabling efficient stereochemical equilibration.
The kinetics of reversible radical pathways have been studied extensively, revealing that the rate of equilibration depends on the concentration of the HAT catalyst and the stability of the radical intermediates. Higher catalyst concentrations generally lead to faster equilibration rates, while more stable radicals exhibit longer lifetimes and more efficient equilibration. The ability to control these factors provides synthetic chemists with tools for optimizing stereochemical outcomes in complex molecular systems.
Triphenylsilanethiol demonstrates exceptional reactivity in epoxide ring-opening reactions, serving as both a nucleophile and a hydrogen atom donor in the formation of β-hydroxymercaptans and β-dihydroxysulfides. The nucleophilic addition mechanism involves the attack of the thiolate anion, generated through deprotonation of the silanethiol, on the electrophilic carbon centers of the epoxide ring. This reaction proceeds through a classical SN2 mechanism, with the thiolate anion attacking the less substituted carbon of the epoxide ring.
The regioselectivity of epoxide ring-opening by triphenylsilanethiol depends on the substitution pattern of the epoxide and the reaction conditions employed. For terminal epoxides, the nucleophilic attack occurs predominantly at the primary carbon center, following typical SN2 reactivity patterns. The stereochemical outcome involves inversion of configuration at the attacked carbon center, leading to the formation of β-hydroxymercaptans with defined stereochemistry.
The mechanism of epoxide ring-opening can be influenced by the presence of catalysts and reaction conditions. Lewis acid catalysts can activate the epoxide toward nucleophilic attack, while Brønsted acids can protonate the epoxide oxygen, facilitating ring-opening through a more SN1-like mechanism. The choice of catalyst and reaction conditions allows for tuning the regioselectivity and stereoselectivity of the ring-opening process.
The formation of β-hydroxymercaptans through epoxide ring-opening represents one of the most synthetically valuable applications of triphenylsilanethiol. These products serve as important intermediates in organic synthesis, providing access to diverse molecular architectures containing both hydroxyl and thiol functionalities. The β-hydroxymercaptan products can undergo further transformations, including oxidation to disulfides, alkylation at the thiol center, and protection of the hydroxyl group.
The synthetic utility of β-hydroxymercaptans extends beyond their role as intermediates, as these compounds exhibit biological activity and have found applications in medicinal chemistry. The presence of both hydroxyl and thiol functionalities provides opportunities for diverse chemical modifications, enabling the synthesis of complex natural products and pharmaceutical targets. The ability to access these compounds efficiently through triphenylsilanethiol-mediated epoxide ring-opening represents a significant synthetic advantage.
The stereochemical control achieved in β-hydroxymercaptan formation depends on the stereochemistry of the starting epoxide and the mechanism of ring-opening. For substrates derived from chiral epoxides, the stereochemistry is typically retained with high fidelity, providing access to enantiomerically pure products. This stereochemical control has proven particularly valuable in the synthesis of complex natural products where multiple stereocenters must be controlled simultaneously.
The development of regioselective ring-opening strategies using triphenylsilanethiol has enabled the selective formation of specific regioisomers from unsymmetrical epoxides. The regioselectivity can be controlled through careful selection of reaction conditions, including catalyst choice, solvent, and temperature. These strategies have proven particularly valuable for accessing specific regioisomers that are difficult to obtain through other methods.
For epoxides bearing electron-withdrawing groups, the regioselectivity typically favors attack at the carbon center bearing the electron-withdrawing substituent, reflecting the increased electrophilicity of this position. Conversely, epoxides with electron-donating groups show preferential attack at the carbon center remote from the electron-donating substituent. Understanding these electronic effects has enabled the development of predictive models for regioselectivity in epoxide ring-opening reactions.
The use of pendant silanols in intramolecular epoxide ring-opening reactions has emerged as a powerful strategy for achieving high regioselectivity and stereoselectivity. These reactions proceed through geometrically constrained transition states that favor specific attack trajectories, leading to excellent control over both regiochemistry and stereochemistry. The intramolecular approach has proven particularly effective for constructing complex polycyclic structures with multiple stereocenters.
The optimization of catalytic systems for triphenylsilanethiol-mediated epoxide ring-opening has led to significant improvements in reaction efficiency and selectivity. Lewis acid catalysts, including triphenylcarbenium tetrafluoroborate and BINOL-phosphoric acid, have proven particularly effective for promoting ring-opening under mild conditions. These catalysts activate the epoxide toward nucleophilic attack while maintaining compatibility with sensitive functional groups.
The development of flow chemistry protocols for epoxide ring-opening has enabled improved scalability and process control. Continuous flow systems provide better heat and mass transfer, leading to more consistent reaction outcomes and improved safety profiles. The ability to scale these reactions using flow chemistry has important implications for industrial applications and pharmaceutical manufacturing.
The scope of epoxide substrates that undergo efficient ring-opening with triphenylsilanethiol continues to expand, with recent reports demonstrating success with challenging substrates including highly substituted epoxides and those bearing sensitive functional groups. The broad substrate scope and mild reaction conditions make this methodology highly attractive for synthetic applications across diverse areas of organic chemistry.